Terephthalamidine
Overview
Description
Synthesis Analysis
Terephthalamidine was synthesized and tested preclinically in the late 1950’s and early 1960’s . In a study, a terephthalamidine molecule firstly reacted with an aromatic aldehyde to form a Schiff base . The reaction followed the nucleophilic addition reaction mechanism between primary amine and ketone .Molecular Structure Analysis
Terephthalamidine has a molecular formula of C8H10N4 . Its average mass is 162.192 Da and its mono-isotopic mass is 162.090546 Da .Physical And Chemical Properties Analysis
Terephthalamidine has a molecular formula of C8H10N4 . Its average mass is 162.192 Da and its mono-isotopic mass is 162.090546 Da .Scientific Research Applications
DNA Interaction and Biological Complex Formation
Terephthalamidine, a derivative of phthalanilide compounds, is known for its ability to reversibly bind to the minor groove of the DNA double helix without intercalating DNA. This unique interaction suggests potential applications in gene therapy and molecular biology, where precise DNA targeting is crucial. Furthermore, Terephthalamidine's capability to form ionic complexes with various biological components, including nucleic acids, proteins, and lipids, highlights its potential in developing novel drug delivery systems or as a tool in structural biology studies to understand complex biological interactions Terephthalamidine.
Environmental Bioremediation
Research on terephthalate-degrading methanogenic consortia has shed light on the biological degradation of terephthalate (TA), a compound structurally related to Terephthalamidine, in wastewater treatment. The discovery of genes belonging to Pelotomaculum species involved in TA degradation through various biochemical pathways underscores the potential of biotechnological applications in environmental remediation. These findings can inform the development of more efficient methods for treating industrial wastewater containing terephthalate derivatives, thereby mitigating environmental pollution Lykidis et al., 2011.
Advanced Material Science
The study on the adsorptive removal of dyes using iron terephthalate (MOF-235), a metal-organic framework material related to Terephthalamidine, demonstrates the material's high adsorption capacity for cleaning contaminated water. This research highlights the significance of such compounds in developing new materials for water purification technologies, potentially addressing global challenges of water pollution and scarcity Haque et al., 2011.
Energy Storage
The exploration of sodium terephthalate as an organic anode material for sodium-ion batteries represents a significant advancement in energy storage technologies. These findings illustrate the potential of Terephthalamidine-related compounds in creating more sustainable and efficient energy storage solutions, crucial for the advancement of renewable energy technologies and electric vehicles Park et al., 2012.
Chemical Recycling
The chemical recycling of polyethylene terephthalate (PET), which involves the breakdown of PET into its monomers, including terephthalic acid, a compound related to Terephthalamidine, underscores the importance of such research in addressing the global plastic waste problem. By developing effective methods for PET recycling, scientists are contributing to more sustainable manufacturing practices and reducing the environmental impact of plastic waste Karayannidis & Achilias, 2007.
Safety And Hazards
Future Directions
More recently, terephthalamidine has been screened for antitumor activity and chosen for further clinical investigation by the NCI’s Project for the Review of Old Drugs (P.R.O.D.) because of its novel structure and spectrum of preclinical activity . The current availability of a plasma assay for the drug permits further study of its clinical pharmacokinetics and pharmacodynamics and, perhaps, the development of improved scheduling strategies .
properties
IUPAC Name |
benzene-1,4-dicarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H3,9,10)(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMMLGAPDZGRJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165538 | |
Record name | Terephthalamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalamidine | |
CAS RN |
15411-54-8 | |
Record name | 1,4-Benzenedicarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15411-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terephthalamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terephthalamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diamidinobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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